3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. The compound features bromine and fluorine substituents at the 3 and 6 positions, respectively. Its molecular formula is CHBrFN, with a molecular weight of 215.03 g/mol. This compound is of considerable interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing pharmacologically active molecules .
The compound is classified under heterocyclic compounds, specifically pyrrolopyridines. It is recognized for its role in various chemical syntheses and its applications in drug discovery. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine, with the CAS number 1190320-37-6 .
The synthesis of 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine typically involves several steps, including:
The halogenation reactions are typically conducted under controlled conditions to ensure selectivity and yield. For instance, bromination may require specific solvents like acetonitrile, while fluorination might necessitate more reactive conditions due to the high electronegativity of fluorine.
The molecular structure of 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine can be represented using the SMILES notation: FC1=CC2=C(N=C1)/C(Br)=C\N2. This notation highlights the connectivity of atoms within the molecule, indicating the presence of both bromine and fluorine substituents attached to the aromatic rings.
The compound's structural data includes:
3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine can engage in various chemical reactions:
Common reagents for substitution reactions include amines or thiols, while oxidation may involve agents like potassium permanganate or hydrogen peroxide. Reduction processes often utilize sodium borohydride or lithium aluminum hydride under anhydrous conditions.
The mechanism of action for 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine primarily revolves around its role as a kinase inhibitor. It binds to the ATP-binding site of specific kinases, inhibiting their activity and subsequently affecting cellular signaling pathways involved in proliferation and survival. This interaction underscores its potential therapeutic applications in treating various diseases, including cancer .
The physical properties of 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine include:
Chemical properties include:
Relevant data regarding its physicochemical properties suggest that it aligns well with Lipinski’s Rule of Five, indicating favorable drug-like characteristics for further development in medicinal chemistry .
3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine has several significant applications:
Regioselective halogenation is critical for installing bromine and fluorine at the C3 and C6 positions, respectively. Bromination typically employs bromine in concentrated sulfuric acid at 130–140°C for 7–8 hours, achieving 65–75% yields with preferential C3/C5 substitution [1] [7]. For enhanced meta-selectivity, silver-mediated fluorination is indispensable. This method uses stoichiometric AgF to coordinate the pyridine nitrogen, directing electrophilic fluorination to the meta-position (C6) with yields of 62–88% [1] [7]. Alternative approaches include:
Table 1: Halogenation Methods for 3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Halogen | Reagent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
Bromine | Br₂/H₂SO₄ | 130–140°C | 65–75 | C3/C5 |
Bromine | Dioxane dibromide | 25°C | 70–82 | C3 |
Fluorine | AgF | 100°C | 62–88 | C6 (meta) |
Fluorine | Selectfluor™ | 25°C | 70–85 | C6 |
Core assembly relies on condensation-cyclization strategies from pyridine precursors. A validated route begins with 2-bromo-5-methyl-4-nitropyridine 1-oxide, which undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF. Subsequent iron/acetic acid-mediated cyclization (100°C, 5 hours) furnishes the bicyclic core in 68–85% yield [1] [7]. Advanced methodologies include:
Cyclization efficiency hinges on electronic modulation of precursors. Electron-withdrawing groups (e.g., nitro) at C4 accelerate ring closure but require careful deprotection post-cyclization [1].
Palladium-catalyzed cross-coupling enables diversification at the C3 bromine position. Suzuki-Miyaura reactions using XPhos-PdG2 precatalyst (0.6 mol%) under microwave irradiation (125°C, 26 minutes) achieve >95% conversion with aryl/heteroaryl boronic acids [1] [7]. Key innovations include:
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at C3
Reaction Type | Catalyst System | Conditions | Yield Range (%) | Applications |
---|---|---|---|---|
Suzuki-Miyaura | XPhos-PdG2 (0.6 mol%) | MW, 125°C, 26 min | 85–98 | Biaryl motifs for drug design |
Kumada | Pd/NHC-IPr | RT, 24 h | 75–90 | Alkyl/aryl introduction |
Heck | Pd(OAc)₂/PPh₃ | DMF, 100°C, 12 h | 70–90 | Alkenyl functionalization |
Solvent polarity and temperature critically influence halogenation efficiency. Bromination in non-polar solvents (e.g., CCl₄) minimizes dihalogenation byproducts but requires extended reaction times (12–24 hours). In contrast, polar aprotic solvents (DMF, DMSO) accelerate kinetics but risk N-alkylation [1] [7]. Key findings:
Table 3: Solvent/Temperature Effects on Halogenation
Reaction | Optimal Solvent | Optimal Temp. | Yield (%) | Byproduct Formation |
---|---|---|---|---|
C6 Fluorination | DMF | 60°C | 70 | <5% |
C3 Bromination | CH₃CN | 80°C | 82 | 8% dibromide |
AgF Fluorination | Toluene | 100°C | 88 | None detected |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: